1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene
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Overview
Description
1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene is an organic compound characterized by the presence of a cyclohexene ring substituted with a diethoxyphosphorylmethyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene typically involves the reaction of cyclohexene derivatives with diethoxyphosphoryl reagents under controlled conditions. One common method includes the use of diethyl phosphite and an appropriate alkylating agent in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, where nucleophiles such as amines or thiols replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Phosphoryl-substituted amines or thiols.
Scientific Research Applications
1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- Diethyl 4-methoxybenzylphosphonate
- Diethyl 4-methylbenzylphosphonate
- Phosphonomethylated Bromoacetylfurans
Comparison: 1-(Diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene is unique due to its cyclohexene ring structure combined with the diethoxyphosphorylmethyl and propan-2-yl groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, which may have different ring structures or substituents.
Properties
CAS No. |
54825-93-3 |
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Molecular Formula |
C14H27O3P |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C14H27O3P/c1-5-16-18(15,17-6-2)11-13-7-9-14(10-8-13)12(3)4/h7,12,14H,5-6,8-11H2,1-4H3 |
InChI Key |
WMJPLRIBJDBTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CCC(CC1)C(C)C)OCC |
Origin of Product |
United States |
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